(4S)-5,5-dimethyl-2-oxo-1,3-oxazolidine-4-carboxylic acid
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Overview
Description
(4S)-5,5-dimethyl-2-oxo-1,3-oxazolidine-4-carboxylic acid is a heterocyclic compound that contains an oxazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-5,5-dimethyl-2-oxo-1,3-oxazolidine-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-2-methyl-1-propanol with diethyl carbonate, followed by cyclization to form the oxazolidine ring. The reaction conditions often include the use of a base such as sodium hydride and an organic solvent like tetrahydrofuran.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(4S)-5,5-dimethyl-2-oxo-1,3-oxazolidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can lead to the formation of oxazolidines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted oxazolidines and oxazolidinones, depending on the specific reagents and conditions used.
Scientific Research Applications
(4S)-5,5-dimethyl-2-oxo-1,3-oxazolidine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4S)-5,5-dimethyl-2-oxo-1,3-oxazolidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, thereby affecting various biochemical pathways. For example, it may inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
Spirocyclic oxindoles: These compounds also contain a heterocyclic ring and have similar applications in medicinal chemistry.
Spiro[5.5]undecane derivatives: These compounds have similar structural features and are used in various chemical and biological applications.
Uniqueness
(4S)-5,5-dimethyl-2-oxo-1,3-oxazolidine-4-carboxylic acid is unique due to its specific oxazolidine ring structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
1003889-05-1 |
---|---|
Molecular Formula |
C6H9NO4 |
Molecular Weight |
159.14 g/mol |
IUPAC Name |
(4S)-5,5-dimethyl-2-oxo-1,3-oxazolidine-4-carboxylic acid |
InChI |
InChI=1S/C6H9NO4/c1-6(2)3(4(8)9)7-5(10)11-6/h3H,1-2H3,(H,7,10)(H,8,9)/t3-/m1/s1 |
InChI Key |
KWKYHAGSZZGELR-GSVOUGTGSA-N |
Isomeric SMILES |
CC1([C@H](NC(=O)O1)C(=O)O)C |
Canonical SMILES |
CC1(C(NC(=O)O1)C(=O)O)C |
Purity |
95 |
Origin of Product |
United States |
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